![molecular formula C20H22N6O3 B2952794 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-48-2](/img/structure/B2952794.png)

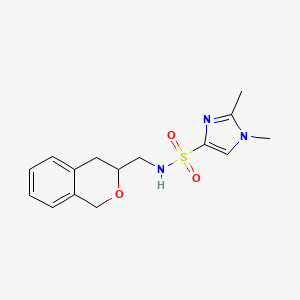

5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .

Scientific Research Applications

The compound “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:

PAK4 Inhibition and Cancer Research

This compound has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a protein that plays a critical role in cell proliferation, migration, and invasion, particularly in cancer cells. By inhibiting PAK4, the compound could potentially be used to develop new anticancer therapies. It has shown significant inhibitory activity against PAK4 and potent antiproliferative activity against A549 lung cancer cells .

Cell Cycle Distribution

The compound’s ability to inhibit PAK4 also affects the cell cycle distribution. This means it could be used to prevent cancer cells from progressing through the stages of the cell cycle, effectively halting their growth and division. This application could be crucial in the development of treatments that target rapidly dividing tumor cells .

Migration and Invasion Inhibition

In addition to its antiproliferative effects, the compound has been shown to inhibit the migration and invasion of cancer cells. This is particularly important in preventing metastasis, the process by which cancer spreads to new areas of the body. Therapies that can stop or slow down cell migration and invasion are valuable in the treatment of cancer .

Synthesis of Novel Anticancer Agents

The structure of this compound allows for the possibility of synthesizing a range of novel anticancer agents. By modifying different parts of the molecule, researchers can create new compounds with potentially improved efficacy and selectivity for cancer cells. This could lead to the development of a new class of anticancer drugs .

Chemical Synthesis and Organic Chemistry

The compound’s structure, featuring a triazolopyrimidinone core, makes it a valuable building block in organic synthesis. It could be used in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic or optical properties .

Protodeboronation Studies

While not directly related to the compound , research on similar structures has led to advances in protodeboronation reactions. These reactions are important in organic synthesis for the removal of boron groups from molecules. The compound could inspire new methodologies in this area, contributing to the development of more efficient synthetic routes .

Mechanism of Action

This compound has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . It has shown significant inhibitory activity against PAK4 . Compounds in this series have displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .

Future Directions

This series of compounds, including “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown significant inhibitory activity against PAK4 and potent antiproliferative activity against the A549 cell line .

properties

IUPAC Name |

5-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-29-16-5-3-2-4-14(16)18(28)24-8-10-25(11-9-24)20-22-19-21-15(13-6-7-13)12-17(27)26(19)23-20/h2-5,12-13H,6-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMSYZIOOIWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)

![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)